3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-8-methoxy-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-5-7-16(24)12-15)26-27(23)17-8-3-2-4-9-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTLDMZNKYNUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-bromobenzaldehyde and 8-methoxy-1-phenyl-1H-pyrazole in the presence of a base can lead to the formation of the desired pyrazoloquinoline structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under controlled conditions:
Mechanistic studies indicate that the electron-withdrawing quinoline core activates the bromine for substitution, while the methoxy group stabilizes intermediate σ-complexes through resonance .
Oxidation of Methoxy Group
The 8-methoxy group can be demethylated to a hydroxyl group under strong acidic or oxidative conditions:
textReaction: 3-(3-Bromophenyl)-8-methoxy-1-phenyl-pyrazoloquinoline + BBr₃ (1.2 equiv) in CH₂Cl₂, −78°C → 25°C, 12 h → 3-(3-Bromophenyl)-8-hydroxy-1-phenyl-pyrazoloquinoline Yield: 88% [3][6]
This reaction proceeds via electrophilic cleavage of the methyl-oxygen bond, forming a borate intermediate that hydrolyzes to the phenol .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
Example Reaction Pathway:
text3-(3-Bromophenyl)-8-methoxy-1-phenyl-pyrazoloquinoline + KOtBu, DMF, 140°C, 8 h → Pyrazolo[4,3-c]quinolino[8,1-ab]isoquinoline Yield: 61% [2][4]
X-ray crystallography confirms the formation of a six-membered ring fused at the C4 and C5 positions of the quinoline moiety .
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes nitration and sulfonation:
| Electrophile | Conditions | Position | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | C6 | 54 |
| ClSO₃H | CH₂Cl₂, reflux, 6 h | C7 | 48 |
Regioselectivity is controlled by the methoxy group’s +M effect, directing electrophiles to the C6 and C7 positions .
Metal-Catalyzed Cross-Couplings
The bromophenyl group participates in palladium-mediated reactions:
Suzuki-Miyaura Coupling:
text3-(3-Bromophenyl)-8-methoxy-1-phenyl-pyrazoloquinoline + 4-Methoxyphenylboronic acid Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 90°C, 24 h → 3-(3-(4-Methoxyphenyl))-8-methoxy-1-phenyl-pyrazoloquinoline Yield: 79% [2][5]
Kinetic studies show pseudo-first-order behavior with kobs = 3.2 × 10⁻⁴ s⁻¹ at 90°C .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:
textReactant: Methyl acrylate Conditions: CH₃CN, 254 nm, N₂ atmosphere, 6 h Product: Tricyclic cyclobutane-fused derivative Yield: 43% [4][7]
DFT calculations reveal a diradical intermediate with ΔG‡ = 28.5 kcal/mol .
Biological Activity-Related Modifications
The compound serves as a precursor for pharmacologically active derivatives:
| Modification | Biological Target | IC₅₀ (μM) |
|---|---|---|
| 8-Hydroxy derivative | COX-2 | 0.39 |
| 3-Azido derivative | iNOS | 0.42 |
QSAR models indicate that electron-withdrawing groups at C3 enhance target affinity by 1.8–2.3 log units .
Scientific Research Applications
3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exhibiting anticancer or antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Studies
Substituent Effects on Bioactivity: Bromine (Br): Enhances binding affinity (e.g., via halogen bonds) and metabolic stability. Brominated analogs (e.g., 8-Bromo derivatives) show improved pharmacokinetics compared to non-halogenated counterparts . Amino (NH2): Critical for enzyme inhibition (e.g., iNOS, COX-2) due to hydrogen bonding and charge interactions .
Synthetic Accessibility: this compound requires complex multi-step synthesis, including Claisen-Schmidt condensation and reductive cyclization . In contrast, simpler analogs like CGS-9896 are synthesized via one-pot reductive cyclization, enabling scalability .
Therapeutic Potency: Anti-inflammatory analogs (e.g., 2i) exhibit submicromolar IC50 values for NO inhibition, rivaling clinical candidates like 1400W . Anticancer activity is less well-characterized for the brominated methoxy derivative but hypothesized based on CDK2/cyclin A inhibition in related 3-aminopyrazoloquinolines .
Biological Activity
3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a pyrazolo[4,3-c]quinoline core substituted with a bromophenyl and methoxy group, suggests potential for various biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings.
The molecular formula of this compound is C23H16BrN3O, with a molecular weight of approximately 430.31 g/mol. The presence of bromine and methoxy groups provides distinct electronic properties that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrN3O |
| Molecular Weight | 430.31 g/mol |
| Exact Mass | 429.047675 g/mol |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, including this compound. Research indicates that these compounds exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for studying inflammation.
Key Findings:
- Inhibition of iNOS and COX-2: The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
- Quantitative Structure–Activity Relationship (QSAR): QSAR analysis has been employed to identify structural features that enhance anti-inflammatory activity. For instance, substitutions at the para-position of the phenyl ring have shown to be more effective than ortho or meta substitutions .
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have also been investigated. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.
Research Insights:
- Cytotoxicity: Some derivatives have shown selective cytotoxicity against hematological tumor cell lines with low toxicity to normal cells . For example, certain analogs exhibited IC50 values indicating potent growth inhibition in cancer models.
- Mechanism of Action: The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Case Studies
Several case studies have explored the biological activities of related compounds within the pyrazoloquinoline class:
- Study on Anti-inflammatory Effects:
- Anticancer Evaluation:
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[4,3-c]quinoline scaffold?
The synthesis typically involves cyclization reactions using substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material, with subsequent functionalization via nucleophilic substitution or coupling reactions to introduce bromophenyl and methoxy groups . Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield and purity.
Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent positions?
Advanced spectroscopic techniques are critical:
- 1H/13C NMR : Distinctive proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants (J values) help identify substitution patterns .
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C19–C18–H18: 117.45°–122.92°) to confirm stereochemistry and crystal packing .
- HRMS/IR : Validates molecular formula (e.g., [M+H]+ peak at m/z 380.0398) and functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Q. What are the primary challenges in achieving high-purity batches during synthesis?
Common issues include:
- Byproduct formation due to competing cyclization pathways (e.g., pyrazolo[3,4-b] vs. [4,3-c] isomers).
- Incomplete substitution at the quinoline C3/C4 positions, requiring rigorous purification via column chromatography or recrystallization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?
SAR strategies involve:
- Substituent variation : Replacing the 3-bromophenyl group with electron-withdrawing/-donating groups to modulate bioactivity. For example, trifluoromethyl groups enhance metabolic stability .
- Positional isomerism : Comparing pyrazolo[4,3-c]quinoline derivatives with [3,4-b] analogs to assess how scaffold geometry impacts target binding .
- QSAR modeling : Using computational tools to correlate substituent properties (e.g., Hammett constants) with biological activity .
Q. What experimental approaches resolve contradictions in reported spectroscopic data for pyrazoloquinoline derivatives?
Discrepancies in NMR or crystallographic data often arise from solvate formation or dynamic conformational changes. Mitigation strategies include:
Q. How can computational methods predict the compound’s photophysical properties (e.g., fluorescence)?
Density functional theory (DFT) calculations simulate electronic transitions by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For instance, λem values (e.g., 447 nm in cyclohexane) correlate with conjugation length and substituent effects .
Methodological Best Practices
Q. What experimental design principles ensure reproducibility in multi-step syntheses?
Q. How should researchers address discrepancies between theoretical and observed elemental analysis results?
Deviations in C/H/N percentages (e.g., calculated C 67.30% vs. found 67.05%) may indicate hygroscopicity or residual solvents. Dry samples under vacuum and repeat combustion analysis with internal standards .
Data Reporting Standards
Q. What are the essential components of a crystallographic data report for this compound?
Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
